Cas no 868071-51-6 (Benzene, 2-nitro-1,3-bis(octyloxy)-)

Benzene, 2-nitro-1,3-bis(octyloxy)- structure
868071-51-6 structure
Product Name:Benzene, 2-nitro-1,3-bis(octyloxy)-
CAS No:868071-51-6
MF:C22H37NO4
MW:379.533487081528
CID:582528
PubChem ID:537243
Update Time:2025-04-19

Benzene, 2-nitro-1,3-bis(octyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-nitro-1,3-bis(octyloxy)-
    • 2-nitro-1,3-dioctoxybenzene
    • 2-Nitro-1,3-bis-octyloxy-benzene
    • OFEWSXHPFIDSDF-UHFFFAOYSA-N
    • DTXSID80336915
    • 868071-51-6
    • Inchi: 1S/C22H37NO4/c1-3-5-7-9-11-13-18-26-20-16-15-17-21(22(20)23(24)25)27-19-14-12-10-8-6-4-2/h15-17H,3-14,18-19H2,1-2H3
    • InChI Key: OFEWSXHPFIDSDF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1[N+](=O)[O-])OCCCCCCCC)CCCCCCCC

Computed Properties

  • Exact Mass: 379.27225866g/mol
  • Monoisotopic Mass: 379.27225866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 16
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.5
  • Topological Polar Surface Area: 64.3Ų
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